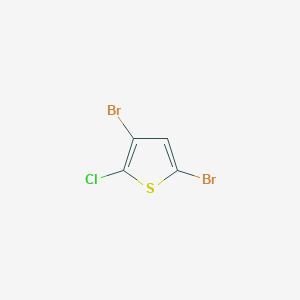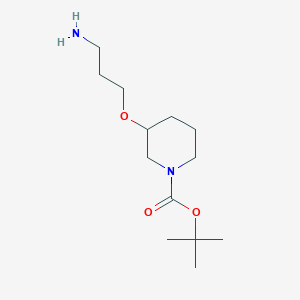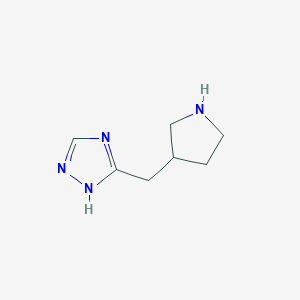![molecular formula C6H10F3NO B13586819 [2-(Trifluoromethyl)oxolan-3-yl]methanamine](/img/structure/B13586819.png)
[2-(Trifluoromethyl)oxolan-3-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Trifluoromethyl)oxolan-3-yl]methanamine is a chemical compound with the molecular formula C5H8F3NO. It is characterized by the presence of a trifluoromethyl group attached to an oxolane ring, which is further connected to a methanamine group. This compound is of interest in various fields of research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Trifluoromethyl)oxolan-3-yl]methanamine typically involves the reaction of oxirane derivatives with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide in the presence of a base to introduce the trifluoromethyl group. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process. The compound is then purified through distillation or recrystallization techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
[2-(Trifluoromethyl)oxolan-3-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [2-(Trifluoromethyl)oxolan-3-yl]methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its trifluoromethyl group can influence the binding affinity and specificity of the compound towards enzymes and receptors.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. The trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates, making it a valuable moiety in drug design.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its unique properties can improve the performance and durability of various products.
Mechanism of Action
The mechanism of action of [2-(Trifluoromethyl)oxolan-3-yl]methanamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the lipophilicity of the compound, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
[2-(Trifluoromethyl)oxolan-3-yl]methanol: Similar in structure but with a hydroxyl group instead of an amine group.
[2-(Trifluoromethyl)oxolan-3-yl]methanoic acid: Contains a carboxylic acid group instead of an amine group.
[2-(Trifluoromethyl)oxolan-3-yl]methanethiol: Features a thiol group instead of an amine group.
Uniqueness
The uniqueness of [2-(Trifluoromethyl)oxolan-3-yl]methanamine lies in its trifluoromethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, the presence of the amine group allows for additional interactions with biological targets, making it a versatile compound in various research applications.
Properties
Molecular Formula |
C6H10F3NO |
|---|---|
Molecular Weight |
169.14 g/mol |
IUPAC Name |
[2-(trifluoromethyl)oxolan-3-yl]methanamine |
InChI |
InChI=1S/C6H10F3NO/c7-6(8,9)5-4(3-10)1-2-11-5/h4-5H,1-3,10H2 |
InChI Key |
LUYKBSSNEFAOBI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C1CN)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


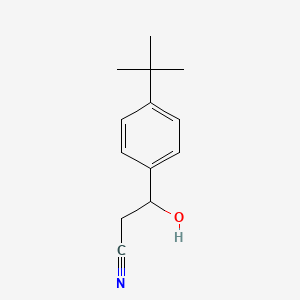
![5-(Ethylthio)-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B13586740.png)
![1-[3-(Trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B13586761.png)

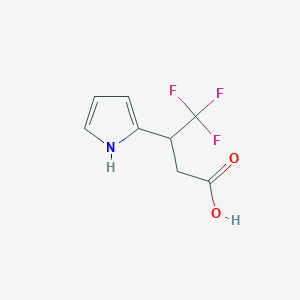
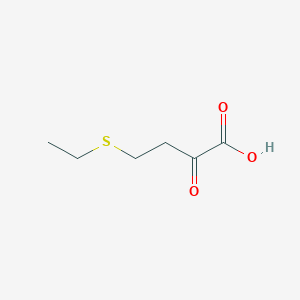
aminehydrochloride](/img/structure/B13586788.png)
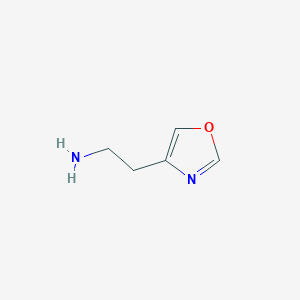

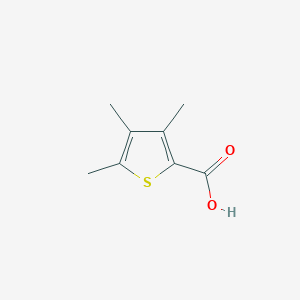
![2-[1-butyl-6-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride](/img/structure/B13586793.png)
